molecular formula C17H20ClNO3S B2483268 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide CAS No. 1351585-31-3

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide

Cat. No.: B2483268
CAS No.: 1351585-31-3
M. Wt: 353.86
InChI Key: BIRHDAWGFHXVCK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkyl halide to form the 4-chlorophenoxy intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Formation of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxyalkyl halide reacts with the intermediate.

    Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group yields an amine.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and thiophene groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylpropyl)-2-methylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(4-bromophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide is unique due to the combination of the chlorophenoxy group and the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities and applications in material science.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-16(2,22-13-8-6-12(18)7-9-13)15(20)19-11-17(3,21)14-5-4-10-23-14/h4-10,21H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRHDAWGFHXVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C)(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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